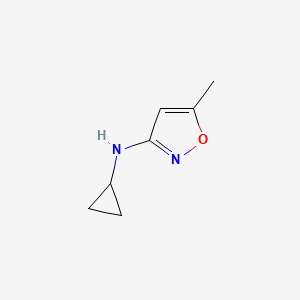

N-cyclopropyl-5-methylisoxazol-3-amine

Description

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

N-cyclopropyl-5-methyl-1,2-oxazol-3-amine |

InChI |

InChI=1S/C7H10N2O/c1-5-4-7(9-10-5)8-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |

InChI Key |

PERYZUZZFMNWRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for 3-Amino-5-methylisoxazole Core

The synthesis of 3-amino-5-methylisoxazole, the core structure of N-cyclopropyl-5-methylisoxazol-3-amine, typically involves multi-step reactions starting from readily available precursors such as acetonitrile and ethyl acetate. A robust three-step synthetic method has been patented, which can be adapted for further N-substitution (e.g., cyclopropylation) at the amino group:

Step 1: Formation of Acetyl Acetonitrile

- Acetonitrile is deprotonated by a strong metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to form a carbanion.

- This carbanion then reacts with ethyl acetate to yield acetyl acetonitrile.

- Reaction conditions: 1.1 to 1.4 equivalents of metal base relative to acetonitrile, equimolar ethyl acetate, typically under inert atmosphere.

Step 2: Formation of Hydrazone Intermediate

- Acetyl acetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux to form a hydrazone intermediate.

- The hydrazone typically crystallizes as a white solid.

- Molar ratio: acetyl acetonitrile to p-toluenesulfonyl hydrazide is approximately 1:0.95–1.

Step 3: Cyclization to 3-Amino-5-methylisoxazole

- Hydroxylamine hydrochloride is dissociated in potassium carbonate solution (2.2 to 4 equivalents relative to hydroxylamine hydrochloride).

- The hydrazone intermediate is added, and the mixture is heated to induce ring closure, forming the 3-amino-5-methylisoxazole.

- Solvents for ring closure include ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran, 2-methyltetrahydrofuran, or toluene.

This method avoids the use of highly toxic solvents such as chloroform or carbon tetrachloride and circumvents strong oxidation conditions, which is advantageous for pharmaceutical applications where impurity control is critical.

N-Cyclopropyl Substitution on 3-Amino-5-methylisoxazole

While the direct synthesis of this compound is less frequently documented, the N-cyclopropyl group can be introduced via alkylation of the amino group on the 3-aminoisoxazole scaffold. Literature on related isoxazole derivatives suggests the following approach:

- Alkylation of 3-Aminoisoxazole

- The free amino group on 3-amino-5-methylisoxazole can be reacted with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions to form the N-cyclopropyl derivative.

- Bases such as potassium carbonate or sodium hydride can be used to deprotonate the amine, facilitating nucleophilic substitution.

- Reaction solvents include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

This approach is supported by analogous syntheses of cyclopropyl-substituted isoxazole derivatives, such as the preparation of 2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, where cyclopropyl groups are introduced via substitution reactions.

Alternative Synthetic Routes for Isoxazole Derivatives

Several environmentally benign and regioselective synthetic methods for isoxazole derivatives have been reported, which could be adapted for this compound synthesis:

These methods emphasize mild conditions, high regioselectivity, and environmentally friendly solvents, which are desirable for pharmaceutical intermediate synthesis.

Data Tables: Summary of Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Formation of acetyl acetonitrile | Acetonitrile + ethyl acetate + NaH/n-BuLi/LDA | Inert atmosphere (e.g., THF) | Metal base 1.1–1.4 equiv. relative to acetonitrile |

| 2 | Hydrazone formation | Acetyl acetonitrile + p-toluenesulfonyl hydrazide | Methanol or ethanol | Reflux; hydrazone isolated as white solid |

| 3 | Cyclization to 3-amino-5-methylisoxazole | Hydrazone + hydroxylamine hydrochloride + K2CO3 | Ethylene glycol dimethyl ether, THF, or toluene | Heating under alkaline conditions |

| 4 | N-Cyclopropylation | 3-amino-5-methylisoxazole + cyclopropyl halide + base | DMF or THF | Alkylation on amino group under basic conditions |

Exhaustive Research Findings and Perspectives

The patented three-step method is currently the most detailed and practical route for synthesizing 3-amino-5-methylisoxazole, providing a foundation for further functionalization such as N-cyclopropylation.

Environmental and safety considerations are critical; the avoidance of toxic solvents like chloroform and carbon tetrachloride in the patented method addresses pharmaceutical industry standards.

The N-cyclopropyl substitution is typically achieved via nucleophilic substitution of the amino group, a common strategy in heterocyclic chemistry, supported by analogous syntheses of cyclopropyl-substituted isoxazole derivatives.

Alternative synthetic routes from the literature emphasize green chemistry principles, such as aqueous media reactions, ionic liquids, and ultrasound-assisted synthesis, which could be adapted to optimize the synthesis of this compound.

Mechanistic insights from NMR studies on related cyclopropyl-substituted isoxazoles reveal stepwise transformations and ring closures, supporting the feasibility of the described synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methylisoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-5-methylisoxazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-cyclopropyl-5-methylisoxazol-3-amine, a comparative analysis with structurally analogous heterocyclic amines is provided below.

Structural and Substituent Variations

| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Isoxazole | 5-methyl, N-cyclopropyl-3-amine | C7H9N3O | 151.17 (calculated) |

| N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | 5-pyridinyl, N-(3,4-dichlorophenyl) | C13H8Cl2N4O | 307.13 |

| 3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine | 1,2,4-Oxadiazole | 3-cyclopropyl, N-isopropyl | C8H13N3O | 167.21 |

Key Observations:

- Core Heterocycles: The isoxazole ring in the target compound differs from oxadiazoles in electron distribution and aromaticity.

- Substituent Effects: The cyclopropyl group in the target compound introduces steric hindrance comparable to the isopropyl group in 3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine .

Physicochemical Properties

Analysis:

- The higher melting point of the dichlorophenyl-oxadiazole derivative (257–259°C) suggests strong intermolecular interactions, possibly due to halogen bonding and planar aromatic stacking .

- The target compound’s cyclopropyl group may confer better metabolic stability compared to bulkier substituents like isopropyl or dichlorophenyl, though experimental data is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.